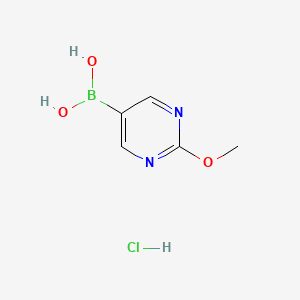
2-Methoxypyrimidine-5-boronic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyrimidine-5-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096331-88-1 . It has a molecular weight of 190.39 and its IUPAC name is 2-methoxy-5-pyrimidinylboronic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-Methoxypyrimidine-5-boronic acid HCl is represented by the linear formula C5H8BClN2O3 . The InChI code for this compound is 1S/C5H7BN2O3.ClH/c1-11-5-7-2-4 (3-8-5)6 (9)10;/h2-3,9-10H,1H3;1H .Chemical Reactions Analysis
Borinic acids, including 2-Methoxypyrimidine-5-boronic acid HCl, are known to be used in cross-coupling reactions . They display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids .Physical And Chemical Properties Analysis
2-Methoxypyrimidine-5-boronic acid HCl has a melting point of 161°C . Its predicted boiling point is 378.3±52.0 °C and it has a predicted density of 1.33±0.1 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique
Highly Efficient Adsorbent for Indoor Formaldehyde Removal
A study by Ye et al. (2017) highlights the use of boron nitride, synthesized from a boric acid/urea mixture, as a highly efficient adsorbent for removing gaseous formaldehyde (HCHO) from the air. This material, due to its large specific surface area and abundant surface hydroxyl and amine groups, showed significantly higher adsorption capacities for HCHO compared to other tested materials, demonstrating its potential in indoor air purification technologies Ye et al., 2017.
Analysis of Highly Reactive Pinacolboronate Esters
Zhong et al. (2012) addressed analytical challenges in assessing the quality of highly reactive pinacolboronate esters, crucial intermediates in Suzuki coupling reactions for the synthesis of complex molecules. The study developed a chromatographic method overcoming the esters' facile hydrolysis, enabling accurate purity assessment essential for pharmaceutical development Zhong et al., 2012.
Fluorescence Quenching in Boronic Acid Derivatives
Research by Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, revealing insights into the Stern–Volmer kinetics and the effects of different solvents on this process. This study contributes to the understanding of the behavior of boronic acid derivatives in various environments, useful for developing fluorescence-based sensors Geethanjali et al., 2015.
Novel Bifunctional Catalysts for Direct Amide Formation
Arnold et al. (2008) introduced new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid as catalysts for the direct formation of amides from carboxylic acids and amines. This work showcases the potential of boronic acid derivatives in facilitating environmentally friendly synthetic pathways in organic chemistry Arnold et al., 2008.
Safety and Hazards
Propriétés
IUPAC Name |
(2-methoxypyrimidin-5-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDINTSCOGZPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

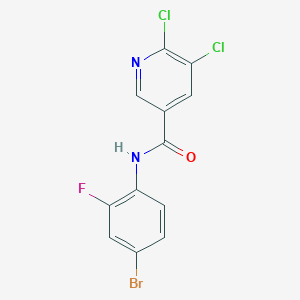
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)
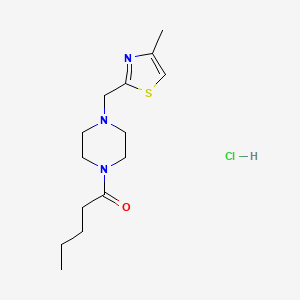
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

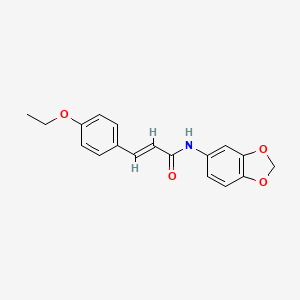
![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
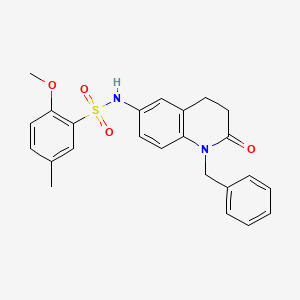
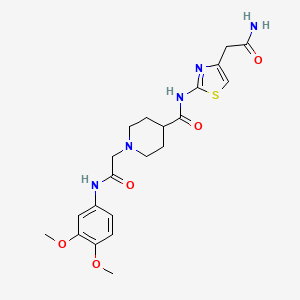
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)
![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)